3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate

Hydrogen Bonding Physicochemical Properties Drug Design

3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate (CAS 89909-53-5; IUPAC: (3-formyl-4-methylphenyl)methyl 1H-pyrrole-3-carboxylate) is a heterocyclic organic compound characterized by a 1H-pyrrole-3-carboxylate core linked via an ester bond to a 3-formyl-4-methylbenzyl moiety. This architecture confers two distinct reactive sites: an electrophilic aldehyde group on the aromatic ring and a nucleophilic pyrrole nitrogen, alongside an ester linkage that can serve as a protecting group or a site for further derivatization.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B12873578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)COC(=O)C2=CNC=C2)C=O
InChIInChI=1S/C14H13NO3/c1-10-2-3-11(6-13(10)8-16)9-18-14(17)12-4-5-15-7-12/h2-8,15H,9H2,1H3
InChIKeyPBTMKZNOGPBWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate: A Defined Pyrrole-Carboxylate Ester Building Block with Dual Reactive Handles


3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate (CAS 89909-53-5; IUPAC: (3-formyl-4-methylphenyl)methyl 1H-pyrrole-3-carboxylate) is a heterocyclic organic compound characterized by a 1H-pyrrole-3-carboxylate core linked via an ester bond to a 3-formyl-4-methylbenzyl moiety . This architecture confers two distinct reactive sites: an electrophilic aldehyde group on the aromatic ring and a nucleophilic pyrrole nitrogen, alongside an ester linkage that can serve as a protecting group or a site for further derivatization. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol, and it features physicochemical properties including a topological polar surface area (TPSA) of 59.2 Ų and a predicted XLogP3 of 1.9, which position it as a moderately lipophilic, hydrogen-bond-capable intermediate [1]. The compound is supplied for research purposes, typically as a solid, and its dual functionality makes it a candidate scaffold for the synthesis of more complex pyrrole-containing architectures [2].

The Functional Case for Specificity: Why Unsubstituted or Mono-Substituted Pyrrole-3-Carboxylate Analogs Cannot Replicate the Synthetic Utility of 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate


The scientific value of 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate is predicated on the precise constellation of its functional groups. Generic substitution with simpler pyrrole-3-carboxylate esters—such as benzyl 4-methyl-1H-pyrrole-3-carboxylate (CAS 89909-40-0) or phenylmethyl 1H-pyrrole-3-carboxylate—introduces a critical functional deficit. These analogs lack the 3-formyl group on the aromatic ring, which eliminates a key electrophilic center essential for many downstream transformations, including Schiff base formation, reductive amination, and Knoevenagel condensations . Conversely, compounds bearing only the formyl group but lacking the ester or pyrrole nitrogen sacrifice the heterocyclic framework that can coordinate metals, participate in π-π stacking, or act as a hydrogen-bond donor. The target compound's unique combination of an ester-protected pyrrole acid, a formyl handle, and a methyl group that provides modest steric and electronic tuning creates a reactivity profile that is not achievable by mixing separate mono-functionalized intermediates. Attempting to substitute with a simpler analog in a multi-step synthetic sequence would either halt the sequence at the point where the missing functionality is required or necessitate additional, costly protection/deprotection steps, thereby diminishing overall synthetic efficiency and increasing procurement complexity .

Quantitative Differentiation of 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate: A Head-to-Head Comparison with its Closest Non-Formylated Analog


Hydrogen Bond Acceptor Count: Quantifying the Additional Intermolecular Interaction Potential Imparted by the 3-Formyl Group

3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate contains one additional hydrogen bond acceptor (HBA) relative to its closest non-formylated analog, benzyl 4-methyl-1H-pyrrole-3-carboxylate. The formyl oxygen serves as a strong HBA, which directly increases the compound's capacity for specific, directional intermolecular interactions. This is a critical parameter for solubility, target binding in biological systems, and supramolecular assembly [1].

Hydrogen Bonding Physicochemical Properties Drug Design Crystal Engineering

Topological Polar Surface Area (TPSA): The Formyl Group's Contribution to Polarity and Bioavailability Predictions

The introduction of the formyl group in 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate significantly elevates its topological polar surface area (TPSA) compared to the non-formylated analog. TPSA is a key descriptor for predicting a molecule's ability to permeate biological membranes, such as the blood-brain barrier or intestinal epithelium. This quantitative shift in polarity directly influences the compound's suitability for different biological assays [1].

Medicinal Chemistry ADME Properties Drug-likeness Permeability

Rotatable Bond Count: Quantifying the Structural Rigidity-Flexibility Balance Introduced by the Formylbenzyl Moiety

The number of rotatable bonds is a primary determinant of a molecule's conformational entropy. 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate exhibits an additional rotatable bond relative to its non-formylated comparator. This increased flexibility, while modest, can influence the entropic cost of binding to a target and affect the compound's ability to sample conformational space in solution [1].

Conformational Analysis Molecular Mechanics Ligand Binding Entropy

Predicted Lipophilicity (XLogP3): The Subtle, Quantifiable Shift in Hydrophobic-Hydrophilic Balance

The addition of the polar formyl group lowers the predicted partition coefficient (XLogP3) of 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate compared to the more lipophilic, non-formylated analog. This quantitative difference in lipophilicity is a critical predictor of absorption, distribution, metabolism, and excretion (ADME) properties and is routinely used to guide compound selection in early-stage drug discovery [1].

Lipophilicity ADME Drug Design Partition Coefficient

Defined Application Scenarios for 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate Based on its Differentiated Properties


Synthesis of Diversified Pyrrole-Containing Libraries via Parallel Derivatization of Orthogonal Reactive Sites

The compound's dual reactive handles (the formyl group and the pyrrole nitrogen/ester) make it an ideal central scaffold for generating chemical libraries through parallel synthesis. As demonstrated by the quantitative TPSA and HBA count advantages over non-formylated analogs , the formyl group can be used in condensation reactions (e.g., with amines or hydrazines) to create imines or hydrazones, while the ester can be hydrolyzed to a carboxylic acid for amide coupling. This orthogonal reactivity allows for efficient, two-step diversification without the need for intermediate protection, a clear advantage over mono-functionalized pyrroles. The moderate lipophilicity (XLogP3 = 1.9) also suggests the resulting products will reside in a favorable property space for drug-like molecules .

Development of Novel Metal-Organic Frameworks (MOFs) or Coordination Polymers with Tunable Properties

The quantified increase in hydrogen bond acceptors (3 vs. 2 for the analog) and higher TPSA (59.2 vs. 42.1 Ų) make 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate a superior ligand candidate for constructing supramolecular architectures . The formyl oxygen and pyrrole nitrogen can both coordinate to metal ions, while the ester carbonyl provides a third, weaker interaction site. This polyfunctional binding mode, absent in simpler pyrrole esters, enables the construction of more complex and robust coordination networks. The difference in rotatable bonds (5 vs. 4) may also influence the flexibility and guest-accessible void space in the resulting framework, offering an additional parameter for crystal engineering .

Construction of Advanced Pyrrole-Based Macrocycles, such as Porphyrin or Corrole Precursors

Pyrroles bearing a 3-carboxylate and an α-formyl group are classic building blocks for porphyrin synthesis. The 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate structure, with its 5-formyl-4-methyl substitution pattern on the pyrrole ring (an alternative representation), is a direct analog of known porphyrin precursors like benzyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate . The presence of the formyl group is essential for the key acid-catalyzed condensation step that assembles the porphyrinogen macrocycle. Attempting this synthesis with a non-formylated analog like benzyl 4-methyl-1H-pyrrole-3-carboxylate would be unsuccessful, as it lacks the critical electrophilic site required for cyclization . This compound thus provides a direct entry point into the synthesis of unsymmetrical porphyrins and related tetrapyrrolic macrocycles, which are valuable as photosensitizers, catalysts, and model compounds for heme proteins.

Quote Request

Request a Quote for 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.